molecular formula C16H14BrN3O4S2 B2994092 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1021105-20-3

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2994092
CAS No.: 1021105-20-3
M. Wt: 456.33
InChI Key: GHANAWLKQXCERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a novel synthetic compound designed for advanced biochemical and pharmacological research. It features a hybrid molecular architecture combining a benzenesulfonyl group, a butanamide linker, and a 5-bromothiophen-2-yl substituted 1,3,4-oxadiazole ring. This specific structure is of significant interest for screening in multiple therapeutic areas. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for contributing to potent biological activities. Compounds based on this heterocycle have demonstrated remarkable potential as urease inhibitors, which is relevant for developing treatments for infections caused by Helicobacter pylori . Furthermore, structural analogs incorporating benzenesulfonamide and oxadiazole groups have shown promising in vitro anticancer activity against a broad panel of human cancer cell lines, suggesting a potential application in oncology research . The inclusion of a brominated thiophene ring enhances the molecular complexity and offers a handle for further synthetic modification, making this compound a valuable intermediate for constructing more complex chemical libraries. Researchers can utilize this reagent as a key building block in drug discovery programs, for structure-activity relationship (SAR) studies, or as a lead compound for the development of new enzyme inhibitors. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S2/c17-13-9-8-12(25-13)15-19-20-16(24-15)18-14(21)7-4-10-26(22,23)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANAWLKQXCERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 5-bromothiophene-2-carboxylic acid and 1,3,4-oxadiazole derivatives. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Antifungal Activity: LMM5 and LMM11 demonstrate antifungal activity against C. albicans, attributed to their sulfamoyl-benzamide groups and heterocyclic substituents (e.g., furan-2-yl in LMM11). The target compound’s 5-bromothiophen-2-yl group may enhance membrane penetration or target binding due to bromine’s electronegativity and hydrophobic character . other oxidoreductases).

Role of the Oxadiazole Core :

  • The 1,3,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions with biological targets. Derivatives with electron-withdrawing groups (e.g., bromine in the target compound) may exhibit enhanced redox activity .

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight Predicted LogP Key Functional Groups
Target Compound C₁₉H₁₇BrN₄O₄S₂ 509.4 ~3.5 (estimated) Bromothiophene, benzenesulfonyl
LMM5 C₂₅H₂₄N₄O₅S 516.5 ~3.8 4-Methoxyphenylmethyl, sulfamoyl
LMM11 C₂₁H₂₆N₄O₄S 454.5 ~4.1 Furan-2-yl, cyclohexyl-ethylsulfamoyl
CAS 851723-24-5 C₁₇H₁₅ClN₄O₄ 394.8 ~2.9 Furan-2-yl, 4-chlorobenzamide
CAS 922962-20-7 C₂₂H₂₅N₃O₈S 491.5 ~2.7 3,4,5-Trimethoxyphenyl, 4-methoxyphenylsulfonyl

Key Observations:

Lipophilicity (LogP): The target compound’s bromothiophene and benzenesulfonyl groups contribute to moderate lipophilicity (~3.5), balancing membrane permeability and aqueous solubility. LMM11’s higher LogP (~4.1) may limit solubility but enhance tissue penetration .

Molecular Weight and Bioavailability :

  • All compounds fall within the acceptable range for oral bioavailability (MW < 500 Da), except LMM5 (516.5 Da), which may face absorption challenges .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and various biological effects observed in research studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a benzenesulfonamide moiety linked to a butanamide chain and a 1,3,4-oxadiazole ring substituted with a bromothiophene group. The synthesis typically involves multi-step reactions starting from commercially available precursors, including the formation of the oxadiazole ring through dehydration processes and subsequent sulfonylation reactions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1DehydrationPhosphorus oxychloride
2SulfonylationSulfonyl chlorides
3Amide FormationAqueous ammonia

This synthetic pathway is crucial for obtaining the desired compound in high yield and purity.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially providing therapeutic effects in conditions like depression and neurodegenerative diseases .

Case Studies

  • Monoamine Oxidase Inhibition : A study investigating a series of 1,3,4-oxadiazol-2-ylbenzenesulfonamides demonstrated that these compounds exhibited potent MAO-B inhibition. The most effective compounds showed IC50 values in the low micromolar range, suggesting significant potential for treating disorders associated with dopamine deficiency .
  • Antimicrobial Activity : Another research effort focused on the antimicrobial properties of sulfonamide derivatives. It was found that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial lipid biosynthesis pathways .
  • Calcium Channel Modulation : Investigations into benzenesulfonamide derivatives indicated their potential role as calcium channel blockers. Such activity was linked to their ability to modulate vascular resistance and blood pressure regulation, which could be beneficial for cardiovascular health .

Summary of Biological Activities

Activity TypeObserved EffectsReference
MAO-B InhibitionIncreased neurotransmitter levels
AntimicrobialEffective against Gram-positive bacteria
Calcium Channel BlockadeModulation of vascular resistance

Q & A

Q. What are the key synthetic routes for 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide?

  • Methodology : A multistep synthesis typically involves: (i) Formation of the 1,3,4-oxadiazole core : Cyclization of a thiosemicarbazide intermediate using POCl₃ or H₂SO₄ under reflux (e.g., 120°C for 6–8 hours) . (ii) Sulfonylation : Reaction of the oxadiazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions . (iii) Bromothiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 5-bromothiophen-2-yl moiety .
  • Critical Parameters :
  • Purity of intermediates (monitored via TLC/HPLC).
  • Temperature control during sulfonylation to prevent decomposition.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :
  • ¹H/¹³C NMR : Confirm the presence of the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and oxadiazole protons (δ ~8.2–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N of oxadiazole) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 494.2 for C₁₉H₁₄BrN₃O₃S₂) .
    • Data Interpretation Challenges :
  • Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocols :
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls :
  • Positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer).
  • Solvent controls (DMSO <0.1% v/v).

Advanced Research Questions

Q. How can computational methods (DFT/MD) predict the reactivity of this compound?

  • Computational Workflow :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMO) and electrostatic potential (ESP) for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with bacterial DNA gyrase) using GROMACS, focusing on sulfonyl and oxadiazole interactions .
    • Key Findings :
  • High electron density on the oxadiazole nitrogen suggests nucleophilic attack susceptibility .
  • MD simulations reveal stable binding to hydrophobic pockets in target enzymes .

Q. How do structural modifications (e.g., replacing bromothiophene) affect bioactivity?

  • SAR Insights :
  • Bromine vs. Chlorine : Bromine’s larger size enhances lipophilicity, improving membrane permeability (logP increased by ~0.5 units) .
  • Sulfonyl Group Removal : Reduces antibacterial activity by 70%, indicating its role in target binding .
    • Experimental Validation :
  • Synthesize analogs (e.g., 5-chlorothiophen-2-yl derivative) and compare IC₅₀/MIC values .

Q. How to resolve contradictions in reported spectral data for similar sulfonamide-oxadiazole hybrids?

  • Case Study :
  • Discrepancy : Conflicting ¹³C NMR shifts for sulfonyl-attached carbons (δ 120–125 ppm vs. 128–130 ppm) .
  • Resolution :
  • Verify solvent effects (DMSO-d₆ vs. CDCl₃ shifts δ by ~2–3 ppm).
  • Use DEPT-135 to distinguish CH₂/CH₃ groups near the sulfonyl moiety .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Crystallization Protocol :
  • Solvent: Ethanol/water (7:3 v/v) at 4°C for slow evaporation .
  • Crystal Data : Monoclinic system, space group C2, with a = 41.128 Å, b = 5.7205 Å, c = 18.9783 Å .
    • Challenges :
  • Polymorphism risks require seeding with pre-characterized crystals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.